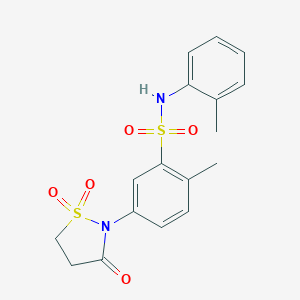![molecular formula C22H28N4O2S2 B254156 4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide, commonly referred to as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DMTS is not well understood. However, studies have suggested that DMTS may exert its anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
DMTS has been shown to exhibit anti-cancer properties in various cancer cell lines. It has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of DMTS.
実験室実験の利点と制限
One advantage of DMTS is its potential use in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for the study of DMTS. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the study of its potential use in material science and environmental science. Additionally, the development of more efficient synthesis methods for DMTS could lead to its wider use in various fields.
合成法
DMTS can be synthesized through a multi-step process involving the reaction of various chemical compounds. The initial step involves the reaction of N,N-dimethylbenzenesulfonamide with 3-(dimethylamino)propylamine to produce N,N-dimethyl-3-(3-(dimethylamino)propyl)benzenesulfonamide. This is followed by the reaction of the resulting compound with 2-aminobenzaldehyde to produce 2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide. The final step involves the reaction of the resulting compound with sulfuric acid to produce DMTS.
科学的研究の応用
DMTS has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMTS has been shown to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. In material science, DMTS has been studied for its potential use as a dopant in organic light-emitting diodes. In environmental science, DMTS has been studied for its potential use in the removal of heavy metals from wastewater.
特性
製品名 |
4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C22H28N4O2S2 |
分子量 |
444.6 g/mol |
IUPAC名 |
4-[3-[3-(dimethylamino)propyl]-2-phenylimino-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H28N4O2S2/c1-24(2)15-8-16-26-21(17-29-22(26)23-19-9-6-5-7-10-19)18-11-13-20(14-12-18)30(27,28)25(3)4/h5-7,9-14,17H,8,15-16H2,1-4H3 |
InChIキー |
XZMNTKSGZLQXDB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
正規SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)

![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)